N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide
Description
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a coumarin scaffold substituted with a 3,4,5-trimethoxyphenyl group at the 3-position and a furan-2-carboxamide moiety at the 2-position. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in tubulin polymerization inhibitors and anticancer agents, while the furan ring may enhance bioavailability and metabolic stability . This compound is structurally analogous to herbicidal and antiproliferative agents reported in recent literature, though its specific biological profile remains under investigation .
Properties
IUPAC Name |
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO7/c1-27-17-11-13(12-18(28-2)21(17)29-3)19-20(25)14-7-4-5-8-15(14)31-23(19)24-22(26)16-9-6-10-30-16/h4-12H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOROXRVMPTRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide contains a 3,4,5-trimethoxyphenyl (TMP) group. This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer. The decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations.
Biochemical Pathways
The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. The TMP group is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds. This ring has been incorporated in a wide range of therapeutically interesting drugs.
Result of Action
The TMP group has displayed notable anti-cancer effects by effectively inhibiting various targets. This suggests that the compound could potentially have anti-cancer effects, although more research would be needed to confirm this.
Biological Activity
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C23H19NO7
- Molecular Weight : 421.405 g/mol
- IUPAC Name : this compound
The compound features a 3,4,5-trimethoxyphenyl (TMP) group which plays a crucial role in its biological activity by interacting with various molecular targets involved in cancer progression and treatment.
The biological activity of this compound can be attributed to its interactions with several key proteins and pathways:
- Tubulin Binding : The TMP group facilitates binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
- Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 leads to destabilization of client proteins that promote tumor growth.
- Thioredoxin Reductase (TrxR) : This interaction suggests potential antioxidant properties and involvement in redox signaling pathways.
- Histone Lysine-Specific Demethylase 1 (HLSD1) : Modulating epigenetic regulation through inhibition may affect gene expression related to cancer progression.
- Platelet-Derived Growth Factor Receptor β (PDGFRβ) : Targeting this receptor can inhibit tumor angiogenesis.
Biological Activity and Case Studies
Recent studies have highlighted the anticancer potential of this compound. Below are key findings from various research efforts:
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Andrade et al. (2020) | A549 (lung), CL15 (lung) | 0.59 - 4.79 | Induction of apoptosis via caspase activation |
| Lesyk et al. (2018) | CCRF-CEM, MOLT-4 | GI50 = 1.88 - 1.92 | Inhibition of cell proliferation via tubulin disruption |
| Mamedova et al. (2020) | HepG2 (liver), MCF7 (breast) | 3.96 - 4.38 | Cell cycle arrest and apoptosis induction |
These studies indicate that the compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Data Tables
Table 1: Herbicidal Activity of Coumarin Derivatives
| Compound (R/R1) | Inhibition of Brassica napus (%) | Inhibition of Echinochloa crus-galli (%) |
|---|---|---|
| R = 3,4,5-Trimethoxyphenyl; R1 = Furan-2-ylmethyl | 65–70 | <10 |
| R = 4-Methoxyphenyl; R1 = Phenyl | 40–50 | <10 |
Table 2: Antiproliferative Activity of 3,4,5-Trimethoxyphenyl Derivatives
| Compound | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HeLa | Mechanism |
|---|---|---|---|
| Azetidin-2-one derivative (14a ) | 0.8 | 1.2 | Tubulin destabilization |
| CA4P | 0.003 | 0.005 | Tubulin polymerization inhibition |
| N-(4-Methoxyphenethyl)-coumarin | 12.5 | 14.7 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
